![molecular formula C14H11ClN2 B2837867 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 442554-03-2](/img/structure/B2837867.png)
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridines, such as “2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine”, are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Catalysis
Imidazo[1,2-a]pyridine derivatives, including 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, have been found to be highly effective in combination with copper (II) salts for catecholase . The principle of this application is based on the oxidation reaction of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .
Organic Synthesis
Imidazo[1,2-a]pyridines, including 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are also important in pharmaceutical chemistry . They can be used as intermediates in the synthesis of various pharmaceutical compounds .
Agrochemicals
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine can be used as an intermediate in the synthesis of agrochemicals . It can be used to synthesize compounds that promote plant growth .
Dyestuff
This compound is also used as an important raw material and intermediate in the production of dyestuff .
Pesticide Intermediate
4-Amino-2-chloropyridine, a compound related to 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, is an important pharmaceutical and pesticide intermediate . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .
Future Directions
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Related compounds have been found to be involved in the oxidation of catechol to o-quinone . This process is catalyzed by copper (II) salts and is considered a biological process with diverse applications .
Result of Action
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the oxidation efficiency of related compounds depends on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .
properties
IUPAC Name |
2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPHJRFSHYVSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324070 | |
Record name | 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819023 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
442554-03-2 | |
Record name | 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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